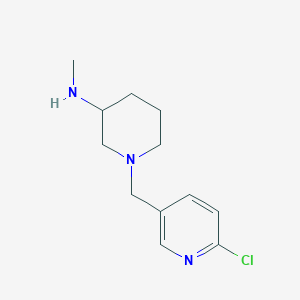
1-((6-Chloropyridin-3-yl)methyl)-N-methylpiperidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((6-Chloropyridin-3-yl)methyl)-N-methylpiperidin-3-amine is an organic compound that features a chloropyridine moiety linked to a piperidine ring via a methyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-Chloropyridin-3-yl)methyl)-N-methylpiperidin-3-amine typically involves the following steps:
Preparation of 6-chloropyridine-3-carbaldehyde: This can be achieved by chlorination of pyridine derivatives.
Formation of 6-chloropyridin-3-yl)methylamine: The aldehyde is then reduced to the corresponding alcohol, followed by conversion to the amine using reagents such as ammonia or methylamine.
Coupling with N-methylpiperidine: The final step involves coupling the amine with N-methylpiperidine under reductive amination conditions, often using a reducing agent like sodium cyanoborohydride[][1].
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-((6-Chloropyridin-3-yl)methyl)-N-methylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloropyridine moiety to a more reduced state.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Reduced derivatives of the chloropyridine moiety.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-((6-Chloropyridin-3-yl)methyl)-N-methylpiperidin-3-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in neuropharmacology.
Industry: Utilized in the development of agrochemicals and pesticides.
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific molecular targets. In the context of neuropharmacology, it may act on neurotransmitter receptors, modulating their activity and influencing neural signaling pathways. The exact mechanism can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
- 1-((6-Chloropyridin-3-yl)methyl)-N-methylmethanamine
- 1-((6-Chloropyridin-3-yl)methyl)-N-methylimidazolidin-2-imine
Comparison: 1-((6-Chloropyridin-3-yl)methyl)-N-methylpiperidin-3-amine is unique due to its piperidine ring, which can confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. The presence of the piperidine ring may enhance its binding affinity to certain receptors and improve its metabolic stability .
Eigenschaften
Molekularformel |
C12H18ClN3 |
|---|---|
Molekulargewicht |
239.74 g/mol |
IUPAC-Name |
1-[(6-chloropyridin-3-yl)methyl]-N-methylpiperidin-3-amine |
InChI |
InChI=1S/C12H18ClN3/c1-14-11-3-2-6-16(9-11)8-10-4-5-12(13)15-7-10/h4-5,7,11,14H,2-3,6,8-9H2,1H3 |
InChI-Schlüssel |
XQAPNXODRNBAJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCCN(C1)CC2=CN=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


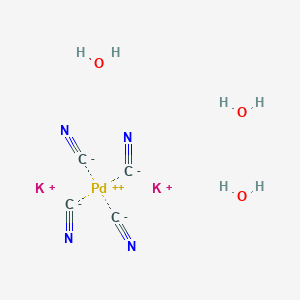


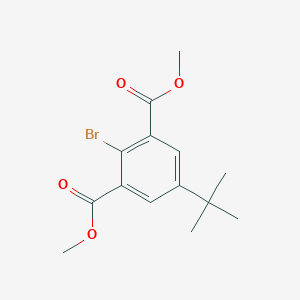
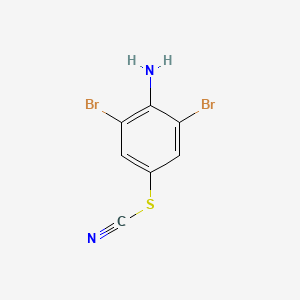
![2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide](/img/structure/B15201128.png)
![5-Chloro-2-[(methylamino)methyl]phenol](/img/structure/B15201132.png)
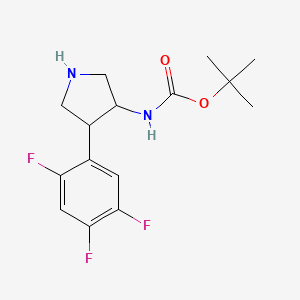

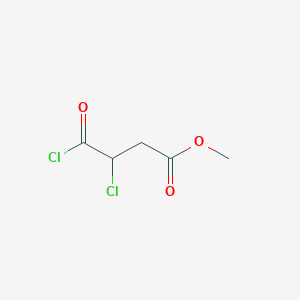

![5-Methoxyimidazo[1,5-a]pyridine](/img/structure/B15201170.png)

![3-(3-Methylphenyl)-5-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole](/img/structure/B15201176.png)
